
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide” is a complex organic molecule that contains a 1,3-dioxolane ring and a 1,3-thiazole ring. The 1,3-dioxolane ring is a type of acetal, a functional group characterized by a carbon atom connected to two -OR groups and two other groups of atoms . The 1,3-thiazole ring is a type of heterocycle, which is a ring structure that contains at least two different elements as part of its ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the 1,3-dioxolane and 1,3-thiazole rings. These rings could influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some potential properties of this compound could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide, like other sulfonamides, demonstrates a strong inhibitory effect on carbonic anhydrase (CA) isoenzymes, which play a crucial role in various physiological functions. Sulfonamides have been explored for their potential in treating conditions like glaucoma, epilepsy, and certain types of tumors due to their ability to inhibit CA activity. Metal complexes of sulfonamides, including those with zinc (Zn(II)) and copper (Cu(II)), have shown enhanced intraocular pressure-lowering effects in experimental models, suggesting their utility in developing more effective antiglaucoma agents (Supuran, Mincione, Scozzafava, Briganti, Mincione, Ilies, 1998; Briganti, Tilli, Mincione, Mincione, Menabuoni, Supuran, 2000).
Antitumor Activity
Sulfonamides, including this compound, have been identified for their potential antitumor activities. By targeting tumor-associated isozymes like CA IX, these compounds could serve as both therapeutic agents and diagnostic tools for cancer treatment. The development of sulfonamides that act as selective antiglaucoma drugs or antitumor agents highlights the versatile applications of this chemical class in medicinal chemistry (Carta, Scozzafava, Supuran, 2012).
Antibacterial and Antifungal Effects
The sulfonamide structure has been incorporated into compounds displaying significant antibacterial and antifungal activities. Research into sulfonamide derivatives has led to the discovery of molecules with efficacy against a wide range of bacterial strains and fungi, including resistant types. This broad-spectrum antimicrobial activity underscores the potential of sulfonamide-based compounds in addressing current challenges in infectious disease treatment and management (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, Perekhoda, 2019).
Anticonvulsant Properties
Explorations into sulfonamide-containing heterocyclic compounds have also revealed promising anticonvulsant effects. Derivatives of this compound have been synthesized and tested for their ability to protect against seizures, showing protection against picrotoxin-induced convulsions in models. This suggests a potential application of such compounds in the development of new treatments for epilepsy and other seizure disorders (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, Abbas, 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c7-14(9,10)4-3-8-5(13-4)6-11-1-2-12-6/h3,6H,1-2H2,(H2,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODRTLXZLXJQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=C(S2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

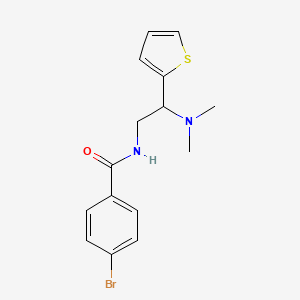
![6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2847257.png)

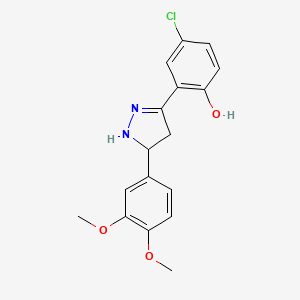
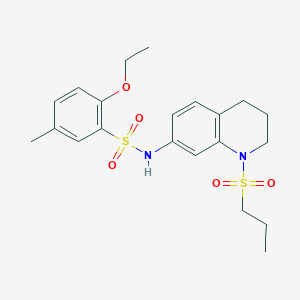
![3-[[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2847263.png)
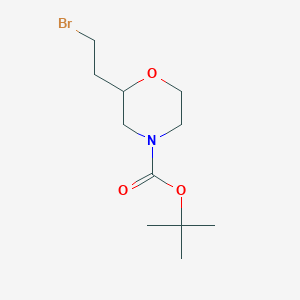
![[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2847266.png)
![(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2847268.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2847272.png)
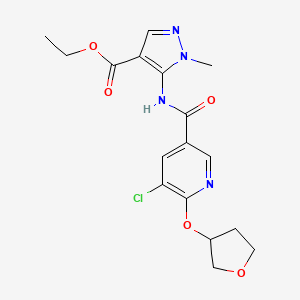

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2847276.png)
![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile](/img/structure/B2847277.png)